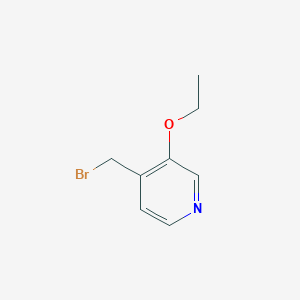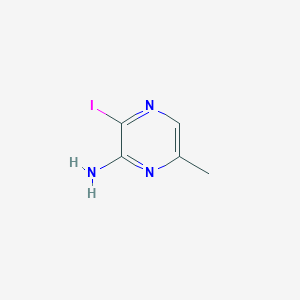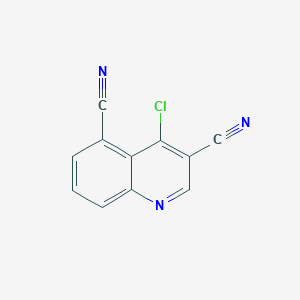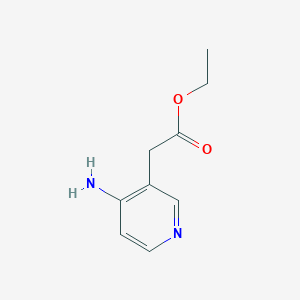
Ethyl 2-(4-aminopyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-aminopyridin-3-yl)acetate is an organic compound with the molecular formula C9H12N2O2. This compound is characterized by the presence of an ethyl ester group attached to a pyridine ring, which is substituted with an amino group at the 4-position and an acetate group at the 2-position. It is a versatile compound used in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminopyridin-3-yl)acetate typically involves the reaction of 4-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-aminopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-aminopyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-aminopyridin-3-yl)acetate
- Ethyl 2-(3-aminopyridin-4-yl)acetate
- Ethyl 2-(6-aminopyridin-3-yl)acetate
Uniqueness
Ethyl 2-(4-aminopyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
ethyl 2-(4-aminopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3,(H2,10,11) |
Clé InChI |
UTSVTVQQJKGJJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





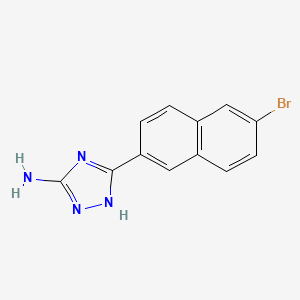

![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
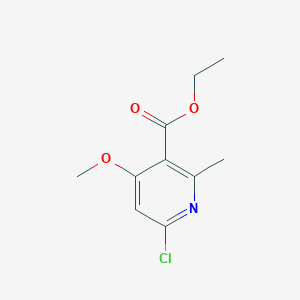

![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
